Bis(methacryloyloxyethyl) hydrogen phosphate

dental adhesives MMP inhibition hybrid layer stability

Bis(methacryloyloxyethyl) hydrogen phosphate (BMEP) is an acidic dimethacrylate monomer with dual polymerizable groups and a central phosphate moiety. Unlike non-phosphate dimethacrylates or monofunctional 10-MDP, BMEP delivers a unique combination of high crosslinking density, hydroxyapatite-triggered spontaneous dark-cure, and intrinsic MMP inhibition for durable dental adhesion. It also eliminates the need for selective enamel etching. Select BMEP for demanding dental primer, fire-retardant nanocomposite, and metal/glass adhesion promoter applications that require robust, long-term interfacial stability.

Molecular Formula C12H19O8P
Molecular Weight 322.25 g/mol
CAS No. 32435-46-4
Cat. No. B1330209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(methacryloyloxyethyl) hydrogen phosphate
CAS32435-46-4
Molecular FormulaC12H19O8P
Molecular Weight322.25 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCOP(=O)(O)OCCOC(=O)C(=C)C
InChIInChI=1S/C12H19O8P/c1-9(2)11(13)17-5-7-19-21(15,16)20-8-6-18-12(14)10(3)4/h1,3,5-8H2,2,4H3,(H,15,16)
InChIKeyNXBXJOWBDCQIHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(methacryloyloxyethyl) hydrogen phosphate CAS 32435-46-4: Phosphate-Functionalized Dimethacrylate Monomer for Self-Etch Dental Primers and Industrial Adhesion Promotion


Bis(methacryloyloxyethyl) hydrogen phosphate (BMEP; CAS 32435-46-4; molecular weight 322.25 g/mol; density 1.28 g/mL at 25°C) is a phosphate-functionalized dimethacrylate monomer characterized by two polymerizable methacrylate groups flanking a central phosphate moiety . The compound serves as an acidic functional monomer enabling free-radical crosslinking polymerization . Unlike non-phosphate dimethacrylates (e.g., Bis-GMA, TEGDMA), BMEP provides intrinsic self-etching capability via the phosphoric acid group while maintaining the crosslinking density advantages of a dual-methacrylate architecture .

Why Substituting Bis(methacryloyloxyethyl) hydrogen phosphate CAS 32435-46-4 with Other Phosphate Methacrylates Fails in Demanding Adhesive Applications


Phosphate methacrylate monomers exhibit functionally significant structural divergence that precludes generic substitution. BMEP differs from its closest commercial comparator, 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), in three critical parameters: pKa (lower for BMEP, conferring higher acidity), spacer chain length (two ethylene glycol units vs. 10-methylene units for 10-MDP), and methacrylate functionality (dimethacrylate vs. monomethacrylate) [1] [2]. These differences manifest as distinct polymerization behaviors (BMEP undergoes hydroxyapatite-triggered spontaneous dark polymerization; 10-MDP does not) and differential interfacial interaction with dental substrates [3]. Compared to monomethacrylate phosphate esters such as 2-methacryloyloxyethyl dihydrogen phosphate (2-MEP), BMEP's dual methacrylate groups enable crosslinking that single-methacrylate monomers cannot achieve [1].

Quantitative Differentiation Evidence for Bis(methacryloyloxyethyl) hydrogen phosphate CAS 32435-46-4: Comparator-Based Performance Data


BMEP vs. 10-MDP: Matrix Metalloproteinase (MMP) Inhibitory Activity Comparison for Dental Bond Durability

BMEP-based primers inhibited matrix metalloproteinase (MMP) activity in a dose-dependent manner, whereas the commercial 10-MDP-containing system (Clearfil SE Bond 2) did not exhibit comparable MMP inhibition. In situ zymography of the hybrid layer revealed minimal to no MMP activity with BMEP-based systems after 3 months of storage [1] [2]. The observed MMP inhibition by BMEP is expected to protect dentinal collagen from gelatinolytic and collagenolytic degradation, directly contributing to enhanced long-term interfacial durability [1].

dental adhesives MMP inhibition hybrid layer stability

BMEP vs. 10-MDP: Hydroxyapatite-Triggered Spontaneous Dark Polymerization Behavior

BMEP polymerized upon interaction with pure hydroxyapatite in the dark without requiring photoinitiation, whereas the 10-MDP primer exhibited only the formation of monomer-calcium salts without polymerization under identical conditions [1]. This spontaneous polymerization behavior was confirmed via Fourier-transform infrared spectroscopy [1]. The 10-MDP-based commercial system (Clearfil SE Bond 2) served as the comparator in the same study [1].

dental primers self-etch adhesives hydroxyapatite interaction

BMEP vs. 10-MDP: Enamel Surface Roughness Generation for Self-Etch Applications

BMEP-based primers yielded greater enamel surface roughness compared to the 10-MDP-based Clearfil SE Bond 2 (CFSE) primer, despite both systems resulting in statistically similar microshear bond strengths (µSBS) [1]. The higher surface roughness indicates more effective etching of enamel by BMEP relative to 10-MDP [1].

enamel etching self-etch primer surface roughness

BMEP vs. 2-MEP: Dimethacrylate Crosslinking Capability as a Structural Differentiator

BMEP contains two polymerizable methacrylate groups per molecule, enabling crosslinking and copolymerization with other methacrylate monomers . In contrast, monomethacrylate phosphate esters such as 2-methacryloyloxyethyl dihydrogen phosphate (2-MEP) possess only a single methacrylate group and cannot form crosslinked networks independently [1]. The dimethacrylate functionality of BMEP improves copolymerization and contributes to higher crosslink density in the resultant polymer network .

phosphate methacrylate crosslinking density monomer functionality

BMEP vs. Non-Phosphate Dimethacrylates: Self-Etching Capability Derived from Central Phosphate Group

BMEP's centrally placed phosphate group provides intrinsic acidic functionality (predicted pKa = 1.29 ± 0.50) that enables self-etching of dental hard tissues without requiring separate acid-etching steps . Non-phosphate dimethacrylate monomers such as Bis-GMA and TEGDMA lack acidic functionality entirely and cannot demineralize or chemically interact with hydroxyapatite without pre-etching . BMEP's phosphate group also confers metal and glass adhesion promotion capabilities not present in non-phosphate dimethacrylates .

self-etch adhesive phosphate monomer adhesion promoter

BMEP-Based Formulation: Bond Strength Durability After 6-Month Aqueous Storage

BMEP-based experimental bonding systems with a BMEP-free hydrophobic adhesive and primer containing 15 wt% BMEP maintained high bond strengths to both enamel and dentin after 6 months of aqueous storage [1]. The BMEP-free adhesive systems exhibited statistically similar or higher microtensile bond strength (µTBS) and lower nanoleakage compared to the commercial 10-MDP-containing Clearfil SE Bond 2 after the 6-month period [1] [2].

dentin bond strength microtensile bond strength durability

Validated Application Scenarios for Bis(methacryloyloxyethyl) hydrogen phosphate CAS 32435-46-4 Based on Comparative Performance Evidence


Self-Etch Dental Primer Formulations Requiring Long-Term Hybrid Layer Stability

Formulation of two-step self-etch dental primers where BMEP serves as the acidic functional monomer, typically at concentrations of 15 wt% in the primer layer [1]. In this application, BMEP provides three evidence-backed advantages: (1) MMP inhibition that protects dentinal collagen from proteolytic degradation [2]; (2) hydroxyapatite-triggered spontaneous polymerization in deep, light-inaccessible regions, consuming residual acidic monomer [2]; and (3) enamel etching capability that may eliminate the need for selective phosphoric acid etching [3]. The BMEP primer is paired with a BMEP-free hydrophobic adhesive to optimize interfacial durability [1].

Dental Adhesive Systems Targeting Enhanced Dentin-Resin Interface Longevity

Development of dental adhesives for resin composite restorations where hydrolytic and enzymatic degradation resistance is the primary procurement criterion. BMEP's MMP inhibitory activity (minimal to no MMP activity at 3 months) and the formation of well-infiltrated hybrid layers with longer resin tags compared to 10-MDP-based systems [1] [2] support selection for applications where interfacial degradation is a known failure mode. BMEP-based systems have demonstrated maintained bond strength and minimal nanoleakage after 6-month aqueous storage [1].

Flame-Retardant Polymer Nanocomposites Requiring Phosphate-Functionalized Crosslinker

Synthesis of fire-retardant nanocomposites via suspension polymerization using BMEP as a precursor [1] [2]. The phosphate group provides intrinsic flame retardancy, while the dimethacrylate functionality enables crosslinking and network formation [3]. Unlike monofunctional phosphate monomers, BMEP's dual methacrylate groups support the formation of robust crosslinked polymer matrices [1].

Metal and Glass Adhesion Promotion in Functional Acrylic Coatings

Incorporation of BMEP into acrylic coating formulations as an adhesion promoter for metal and glass substrates [1]. The phosphate group enhances binding to inorganic surfaces (metals, minerals, glass), while the methacrylate functionality enables covalent integration into the polymer network [1]. Non-phosphate dimethacrylates such as Bis-GMA and TEGDMA lack this dual functionality entirely [2].

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